Methyl 3-sulfamoylpropanoate
CAS No.: 15441-08-4
Cat. No.: VC21314282
Molecular Formula: C4H9NO4S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15441-08-4 |
---|---|
Molecular Formula | C4H9NO4S |
Molecular Weight | 167.19 g/mol |
IUPAC Name | methyl 3-sulfamoylpropanoate |
Standard InChI | InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) |
Standard InChI Key | ICTSDDRYJKMPGS-UHFFFAOYSA-N |
SMILES | COC(=O)CCS(=O)(=O)N |
Canonical SMILES | COC(=O)CCS(=O)(=O)N |
Introduction
Chemical Structure and Properties
Chemical Identity
Methyl 3-sulfamoylpropanoate has the molecular formula C₄H₉NO₄S and a molecular weight of 167.19 g/mol . It is classified as an ester derivative containing a sulfamoyl functional group. The compound's systematic IUPAC name is methyl 3-sulfamoylpropanoate, which accurately reflects its chemical structure .
Physical Properties
The physical properties of methyl 3-sulfamoylpropanoate are summarized in the following table:
Property | Value | Source |
---|---|---|
Appearance | Powder | |
Molecular Weight | 167.19 g/mol | |
Boiling Point | 312.292 °C at 760 mmHg | |
Density | 1.361 g/cm³ | |
Storage Temperature | Not specified |
Structural Characteristics
The chemical structure of methyl 3-sulfamoylpropanoate features several key elements:
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A methyl ester group (-COOCH₃)
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A two-carbon chain connecting the ester and sulfamoyl groups
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A sulfamoyl group (-SO₂NH₂)
The compound's structural identifiers include:
Synthesis and Preparation Methods
The synthesis of methyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with methanol in the presence of an acid catalyst. Alternative synthetic routes may include:
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The reaction of methyl 3-chlorosulfonylpropanoate with ammonia or ammonium hydroxide
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The oxidation of methyl 3-mercaptopropanoate followed by amination of the resulting sulfonic acid
These synthetic approaches require careful control of reaction conditions to achieve high yields and purity.
Applications and Uses
Methyl 3-sulfamoylpropanoate has potential applications in:
Pharmaceutical Research
The sulfamoyl group is present in many pharmaceutically active compounds, particularly those with enzyme inhibitory properties. Methyl 3-sulfamoylpropanoate may serve as a building block for the synthesis of more complex bioactive molecules.
Chemical Synthesis
As a bifunctional molecule containing both nucleophilic and electrophilic sites, methyl 3-sulfamoylpropanoate can serve as a versatile intermediate in the synthesis of various organic compounds.
Analytical Chemistry
Reactivity and Chemical Behavior
The chemical behavior of methyl 3-sulfamoylpropanoate is governed by its functional groups:
Ester Group Reactivity
The methyl ester functionality can undergo typical ester reactions, including:
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Hydrolysis to form 3-sulfamoylpropanoic acid
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Transesterification with other alcohols
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Reduction to form primary alcohols
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Amidation to form amides
Sulfamoyl Group Reactivity
The sulfamoyl group (-SO₂NH₂) can participate in:
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Nucleophilic substitution reactions
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Hydrogen bonding interactions
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Deprotonation under basic conditions to form the corresponding sulfamoyl anion
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Coordination with metal ions
Spectroscopic Characteristics
Methyl 3-sulfamoylpropanoate exhibits characteristic spectroscopic properties that aid in its identification and analysis:
Infrared Spectroscopy
Expected characteristic IR absorption bands include:
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C=O stretching of the ester group (~1730-1750 cm⁻¹)
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S=O asymmetric and symmetric stretching (~1350 and ~1150 cm⁻¹)
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N-H stretching of the sulfamoyl group (~3300-3400 cm⁻¹)
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C-O stretching of the ester group (~1200-1250 cm⁻¹)
Nuclear Magnetic Resonance Spectroscopy
In ¹H NMR spectroscopy, methyl 3-sulfamoylpropanoate would typically show:
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A singlet for the methyl ester protons (~3.7 ppm)
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Two triplets for the methylene protons (~2.7-3.3 ppm)
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A broad singlet for the NH₂ protons (~6-7 ppm)
Comparison with Related Compounds
Structural Analogs
Methyl 3-sulfamoylpropanoate shares structural similarities with other sulfur-containing esters but has distinct properties due to its specific arrangement of functional groups.
Comparison with Methyl 3-(methylsulfonyl)propanoate
Methyl 3-(methylsulfonyl)propanoate (C₅H₁₀O₄S, MW: 166.20 g/mol) is a closely related compound but differs in having a methylsulfonyl group (-SO₂CH₃) instead of a sulfamoyl group (-SO₂NH₂) . This structural difference significantly affects the compound's reactivity, particularly in terms of nucleophilicity and hydrogen bonding capabilities.
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